Acetylenedicarboxylic acid

Description

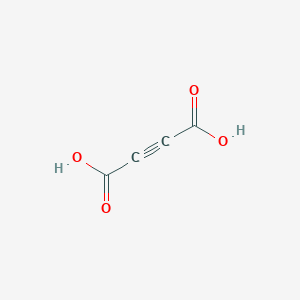

Structure

3D Structure

Propriétés

IUPAC Name |

but-2-ynedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIVTFGABIZHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

928-04-1 (potassium salt) | |

| Record name | 2-Butynedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059715 | |

| Record name | 2-Butynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Acetylenedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-45-0 | |

| Record name | 2-Butynedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butynedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetylenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butynedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D2OJ4KO44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Acetylenedicarboxylic Acid from Dibromosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid. The primary method involves a twofold dehydrobromination of α,β-dibromosuccinic acid using a strong base, typically potassium hydroxide (B78521) in an alcoholic solvent. This process yields potassium acetylenedicarboxylate, which is subsequently acidified to produce acetylenedicarboxylic acid. First described by Polish chemist Ernest Bandrowski in 1877, this synthesis remains a fundamental route to this valuable reagent.[1]

Reaction Mechanism and Pathway

The core of the synthesis is a double elimination reaction.[2] The strong base, potassium hydroxide, facilitates the removal of two molecules of hydrogen bromide from the vicinal dihalide, dibromosuccinic acid, to form a carbon-carbon triple bond.[2][3][4]

The overall reaction can be summarized as follows:

HOOC-CH(Br)-CH(Br)-COOH + 4 KOH → KOOC-C≡C-COOK + 2 KBr + 4 H₂O KOOC-C≡C-COOK + 2 H₂SO₄ → HOOC-C≡C-COOH + 2 K₂SO₄

A visual representation of the reaction pathway is provided below.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid, based on established protocols.[5][6]

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (per 100g of Dibromosuccinic Acid) | Mass (g) |

| α,β-Dibromosuccinic Acid | C₄H₄Br₂O₄ | 275.89 | 0.36 | 100 |

| Potassium Hydroxide | KOH | 56.11 | 2.2 (1.5x theoretical) | 122 |

| Acetylenedicarboxylic Acid | C₄H₂O₄ | 114.02 | 0.26-0.32 (yield dependent) | 30-36 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | 95% Methyl Alcohol or 95% Ethyl Alcohol |

| Reaction Temperature | Reflux |

| Reaction Time | 1 hour 15 minutes - 45 minutes |

| Yield | 73-88% |

| Melting Point of Product | 175-176 °C (decomposes) |

Experimental Protocols

Two detailed experimental protocols for the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid are provided below. These protocols are based on well-established and verified procedures.[5][6]

Protocol 1: Based on Organic Syntheses

This procedure is adapted from the method described by Abbott, Arnold, and Thompson.[5]

Materials:

-

α,β-Dibromosuccinic acid: 100 g (0.36 mole)

-

Potassium hydroxide: 122 g (2.2 moles)

-

95% Methyl alcohol: 700 mL

-

Concentrated sulfuric acid

-

Ether

Procedure:

-

Preparation of Potassium Hydroxide Solution: In a 2-L round-bottomed flask equipped with a reflux condenser, dissolve 122 g of potassium hydroxide in 700 cc of 95% methyl alcohol.[5]

-

Reaction: Add 100 g of α,β-dibromosuccinic acid to the alkaline solution. Heat the mixture to reflux on a steam bath for one hour and fifteen minutes.[5]

-

Isolation of Salts: Cool the reaction mixture and filter with suction. Wash the collected salts with 200 cc of methyl alcohol. The dried product, a mixture of potassium bromide and potassium acetylenedicarboxylate, should weigh between 144-150 g.[5]

-

Formation of the Acid Potassium Salt: Dissolve the salt mixture in 270 cc of water. Precipitate the acid potassium salt by adding a solution of 8 cc of concentrated sulfuric acid in 30 cc of water. Allow the mixture to stand for at least three hours, or overnight, and then filter with suction.[5]

-

Formation of Acetylenedicarboxylic Acid: Dissolve the acid salt in 240 cc of water to which 60 cc of concentrated sulfuric acid has been added.[5]

-

Extraction: Extract the solution with five 100-cc portions of ether.[5]

-

Final Product Isolation: Combine the ether extracts and evaporate to dryness on a steam bath. This will leave pure, hydrated crystals of acetylenedicarboxylic acid. Dry the crystals for two days over concentrated sulfuric acid in a vacuum desiccator. The final product should have a sharp decomposition point at 175–176 °C. The expected yield is 30–36 g (73–88%).[5]

Protocol 2: Alternative Procedure

This protocol presents a slightly modified approach.[6]

Materials:

-

meso-Dibromosuccinic acid: 27.6 g (100 mmol)

-

Potassium hydroxide: 31 g (550 mmol)

-

Ethanol (95%): 180 mL

-

Concentrated sulfuric acid: 17 mL

-

tert-Butyl methyl ether: 250 mL

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

Reaction: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 31 g of potassium hydroxide in 180 mL of ethanol. Add 27.6 g of meso-dibromosuccinic acid to this solution. Heat the mixture under reflux with stirring for 45 minutes.[6]

-

Isolation and Purification of Mono-Potassium Salt: After cooling, the precipitated mono-potassium salt is collected. This step also serves as a purification measure, as impurities tend to remain in the solution.[6]

-

Acidification: Dissolve the collected salt in a mixture of 15 mL of concentrated sulfuric acid and 60 mL of water.[6]

-

Extraction: Transfer the acidic solution to a separating funnel and extract it five times with 50 mL portions of tert-butyl methyl ether.[6]

-

Drying and Solvent Removal: Dry the combined ether phases with sodium sulfate. After filtering off the drying agent, evaporate the solvent using a rotary evaporator. The final product is obtained as a colorless solid.[6]

Experimental Workflow

The general workflow for the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid is illustrated in the following diagram.

Safety Considerations

-

Potassium Hydroxide: Solid KOH is caustic and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[2]

-

Bromine-containing compounds: Dibromosuccinic acid is a bromoalkane. Appropriate care should be taken during handling.

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

-

Ether: Diethyl ether is highly flammable. All heating should be conducted using a steam bath or heating mantle, and no open flames should be present.

-

Reflux: The reaction is conducted under reflux, which requires a properly assembled reflux apparatus to prevent the escape of solvent vapors.[2]

It is imperative to conduct a thorough risk assessment before performing this synthesis.[5]

References

- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 4. 2080 Set G/H Q.No. 13iv \square 2079 GIE Set A Q.No. 19iii Give example o.. [askfilo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Acetylenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of acetylenedicarboxylic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the solid-state properties of this compound. The guide details the crystal structures of the known anhydrous and dihydrate polymorphs, provides methodologies for their preparation and characterization, and presents key structural data in a comparative format.

Introduction to Acetylenedicarboxylic Acid and its Polymorphism

Acetylenedicarboxylic acid (H₂C₄O₄), also known as butynedioic acid, is a dicarboxylic acid with a linear carbon backbone containing a carbon-carbon triple bond. Its rigid structure and hydrogen-bonding capabilities make it a subject of significant interest in crystallography and materials science. The ability of a compound to exist in more than one crystalline form is known as polymorphism, and these different forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, stability, and melting point. Acetylenedicarboxylic acid is known to exist in an anhydrous form and as a dihydrate, with the dihydrate exhibiting temperature-dependent polymorphism.

Crystal Structures of Acetylenedicarboxylic Acid Polymorphs

Acetylenedicarboxylic acid presents at least three known crystalline forms: an anhydrous polymorph and two polymorphic forms of its dihydrate, designated as α and β.

Anhydrous Acetylenedicarboxylic Acid

The anhydrous form of acetylenedicarboxylic acid crystallizes from a nitromethane (B149229) solution. A key feature of this structure is its non-planar molecular conformation. The two carboxyl groups are twisted with respect to each other, with a significant dihedral angle between their planes. The molecules in the crystal lattice are organized into hydrogen-bonded cyclic dimers.[1]

Acetylenedicarboxylic Acid Dihydrate (α and β Polymorphs)

The dihydrate of acetylenedicarboxylic acid is known to exist in two polymorphic forms, a room-temperature α form and a low-temperature β form. The transition between these two forms is reversible and occurs at approximately 4.9 °C.[2][3] Both the α and β polymorphs are monoclinic and belong to the P2₁/c space group.[4] In contrast to the anhydrous form, the acetylenedicarboxylic acid molecule is planar in the dihydrate crystal structures.[1] The crystal structure is characterized by a network of hydrogen bonds that link the acid and water molecules.[5] The primary distinction between the α and β structures lies in the arrangement of the molecules within the layers of the crystal.[1]

Quantitative Crystallographic Data

The following tables summarize the available quantitative data for the different polymorphs of acetylenedicarboxylic acid. It is important to note that a comprehensive set of bond lengths and angles from Crystallographic Information Files (CIFs) was not available in the conducted literature search.

Table 1: Unit Cell Parameters of Acetylenedicarboxylic Acid Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Anhydrous | Monoclinic | P2₁/n | 14.894 | 6.420 | 4.862 | 90.90 |

| Dihydrate (α) | Monoclinic | P2₁/c | N/A | N/A | N/A | N/A |

| Dihydrate (β) | Monoclinic | P2₁/c | N/A | N/A | N/A | N/A |

| N/A: Data not available in the search results. |

Table 2: Selected Molecular and Intermolecular Geometric Parameters

| Polymorph | Dihedral Angle (carboxyl groups) | Shortest O···O H-bond (Å) |

| Anhydrous | 57.8°[1] | N/A |

| Dihydrate (α) | Planar[1] | ~2.49 (at room temp.)[1] |

| Dihydrate (β) | Planar[1] | N/A |

| N/A: Data not available in the search results. |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, crystallization, and characterization of acetylenedicarboxylic acid polymorphs.

Synthesis of Acetylenedicarboxylic Acid Dihydrate

A general method for the synthesis of acetylenedicarboxylic acid involves the dehydrobromination of α,β-dibromosuccinic acid.[6]

Materials:

-

α,β-Dibromosuccinic acid

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (B129727) or Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Deionized water

Procedure:

-

Prepare a solution of KOH in methanol or ethanol.

-

Add α,β-dibromosuccinic acid to the alkaline solution and reflux the mixture.

-

Cool the reaction mixture and filter to collect the precipitated potassium salts (potassium bromide and potassium acetylenedicarboxylate).

-

Dissolve the salt mixture in water and precipitate the acid potassium salt by adding a solution of concentrated sulfuric acid in water.

-

Filter the acid salt and dissolve it in water containing concentrated sulfuric acid.

-

Extract the aqueous solution with diethyl ether.

-

Evaporate the combined ether extracts to dryness on a steam bath to obtain pure hydrated crystals of acetylenedicarboxylic acid.

Crystallization of Polymorphs

Anhydrous Form:

-

Dissolve acetylenedicarboxylic acid in nitromethane.

-

Allow the solvent to evaporate slowly in a vacuum desiccator to yield single crystals of the anhydrous form.[1]

Dihydrate α and β Forms:

-

α Form (Room Temperature): Dissolve acetylenedicarboxylic acid in water at an elevated temperature and allow the solution to cool slowly to room temperature. Single crystals can be obtained by slow evaporation of the aqueous solution.

-

β Form (Low Temperature): The β form can be obtained by cooling the α form below the transition temperature of approximately 4.9 °C.[2][3] This can be achieved by placing a saturated aqueous solution of acetylenedicarboxylic acid in a controlled cooling apparatus and allowing crystals to form at a temperature below 4.9 °C. Seeding with β-form crystals may be necessary to promote the crystallization of the desired polymorph.

Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Mounting: A suitable single crystal of the desired polymorph is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[7] For the low-temperature β polymorph, a cryostream is used to maintain the crystal at a temperature below the transition point.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information on unit cell parameters, space group, and atomic coordinates.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.

-

Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The sample is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range.[8]

-

Data Interpretation: The heat flow to the sample is measured as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) are observed as peaks in the DSC thermogram, allowing for the determination of transition temperatures and enthalpies. The reversible transition between the α and β dihydrate forms can be studied by cycling the temperature around the transition point.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[2] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the crystalline powder can be placed directly on the ATR crystal.

-

Analysis: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Interpretation: The different polymorphs will exhibit distinct vibrational modes in their FTIR spectra due to differences in their crystal packing and intermolecular interactions. These spectral differences can be used to identify and differentiate the polymorphs.

Visualizing Polymorphic Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the polymorphs of acetylenedicarboxylic acid and a typical experimental workflow for their study.

References

A Technical Guide to the Solubility of Acetylenedicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acetylenedicarboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development. This document compiles available solubility data, details a robust experimental protocol for its determination, and provides a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a fundamental physicochemical property defined as the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For acetylenedicarboxylic acid, a polar dicarboxylic acid, its solubility is governed by the principle of "like dissolves like." Its two carboxylic acid groups allow for strong hydrogen bonding with polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for acetylenedicarboxylic acid across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and the chemical nature of the compound, the following table summarizes its solubility. It is important to note that the quantitative value for water is reported from a single source and may warrant further experimental verification due to the compound's acidic nature, which would suggest higher water solubility.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Water | H₂O | Polar Protic | Soluble | ~0.1[1] | 20 |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[2][3][4][5] | Not Reported | Not Reported |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] | Not Reported | Not Reported |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[2] | Not Reported | Not Reported |

| Acetone | (CH₃)₂CO | Polar Aprotic | Expected to be soluble | Not Reported | Not Reported |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Expected to be soluble | Not Reported | Not Reported |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Expected to be soluble | Not Reported | Not Reported |

| Chloroform | CHCl₃ | Nonpolar | Expected to be poorly soluble | Not Reported | Not Reported |

| Toluene | C₇H₈ | Nonpolar | Expected to be poorly soluble | Not Reported | Not Reported |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for determining the solubility of acetylenedicarboxylic acid in an organic solvent using the gravimetric method. This method is reliable for obtaining precise quantitative solubility data.

Objective: To determine the concentration of acetylenedicarboxylic acid in a saturated solution of a chosen organic solvent at a specific temperature.

Materials:

-

Acetylenedicarboxylic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flask with a stopper

-

Thermostatic water bath or incubator

-

Analytical balance (readable to 0.0001 g)

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

-

Pre-weighed glass vials with caps

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of acetylenedicarboxylic acid to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the undissolved solid to settle at the bottom of the flask while maintaining the temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed glass vial.

-

-

Gravimetric Analysis:

-

Immediately cap the vial to prevent solvent evaporation and record the total weight of the vial and the collected solution.

-

Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the acetylenedicarboxylic acid (a temperature below its decomposition point of ~175 °C is recommended, for example, 60-80 °C). Alternatively, a vacuum desiccator can be used.

-

Dry the vial to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass.

-

Record the final weight of the vial containing the dry solute.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Weight of vial + solution) - (Weight of vial + dry solute)

-

Mass of the dissolved solute: (Weight of vial + dry solute) - (Weight of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of the solubility of acetylenedicarboxylic acid.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Acetylenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylenedicarboxylic acid (H₂ADC), a structurally simple yet chemically versatile molecule, is of significant interest in the fields of crystal engineering, materials science, and as a precursor in organic synthesis. Its utility, however, is often moderated by its limited thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of acetylenedicarboxylic acid, detailing its decomposition pathway, thermal analysis data, and the experimental methodologies used for its characterization. This document is intended to serve as a critical resource for researchers and professionals working with or considering the use of acetylenedicarboxylic acid and its derivatives.

Thermal Stability Profile

Acetylenedicarboxylic acid is a crystalline solid that exhibits a relatively low thermal stability, undergoing decomposition upon melting. The reported melting point is consistently within the range of 175–187 °C, at which point decarboxylation is initiated.[1] The thermal decomposition is influenced by factors such as the heating rate and the surrounding atmosphere.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of acetylenedicarboxylic acid reveals a multi-step decomposition process. A representative TGA curve shows an initial mass loss corresponding to the removal of water, followed by a significant mass loss attributed to the decomposition of the acid.[2]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry further elucidates the thermal transitions of acetylenedicarboxylic acid. The DSC curve typically shows an endothermic event corresponding to the melting of the acid, which is immediately followed by an exothermic process indicating decomposition.[2]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of acetylenedicarboxylic acid.

Table 1: Melting Point and Decomposition Temperature

| Parameter | Temperature Range (°C) | Reference |

| Melting Point (with decomposition) | 175 - 187 | [1] |

Table 2: Thermogravimetric Analysis (TGA) Data

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Reference |

| 1 | Ambient - ~150 | Variable | Water (H₂O) | [3] |

| 2 | ~175 - 250 | Significant | Carbon Dioxide (CO₂), Carbon Monoxide (CO) | [4] |

Note: Specific mass loss percentages can vary depending on the hydration state of the sample and the experimental conditions.

Decomposition Pathway

The thermal decomposition of acetylenedicarboxylic acid is primarily driven by decarboxylation. In aqueous solutions, it is known to slowly decarboxylate to form propiolic acid. The rate of this decarboxylation is dependent on the pH, with the mono-deprotonated species (hydrogenacetylenedicarboxylate) decarboxylating faster than the neutral acid, which in turn is faster than the fully deprotonated dianion (acetylenedicarboxylate).

Under thermal stress in the solid state, the decomposition is more complex. The primary decomposition products are gaseous, including carbon dioxide and carbon monoxide.[4]

Proposed Decomposition Mechanism

The following diagram illustrates the proposed initial step of the thermal decomposition of acetylenedicarboxylic acid.

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of acetylenedicarboxylic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of acetylenedicarboxylic acid as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

A sample of acetylenedicarboxylic acid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and any evolved gases.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of acetylenedicarboxylic acid.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

A small sample of acetylenedicarboxylic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., ambient to 250 °C).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.[5]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the thermal analysis of acetylenedicarboxylic acid.

Conclusion

The thermal stability of acetylenedicarboxylic acid is a critical parameter that dictates its handling, storage, and application. This guide has provided a detailed overview of its thermal decomposition, supported by quantitative data and established experimental protocols. The primary decomposition mechanism is decarboxylation, leading to the evolution of carbon dioxide and other gaseous products. A thorough understanding of this thermal behavior, as outlined in this document, is essential for the effective and safe utilization of acetylenedicarboxylic acid in scientific and industrial settings. Further research into the kinetics of the solid-state decomposition and a more detailed characterization of all decomposition products would provide a more complete picture of its thermal degradation.

References

- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

An In-depth Technical Guide to the Acidity and pKa Values of Acetylenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of acetylenedicarboxylic acid, a key organic compound. The document details its dissociation constants (pKa values), presents detailed experimental protocols for their determination, and illustrates the underlying chemical processes.

Introduction to Acetylenedicarboxylic Acid

Acetylenedicarboxylic acid, also known as but-2-ynedioic acid, is a dicarboxylic acid with the chemical formula C₄H₂O₄. It is a crystalline solid at room temperature and is notable for the presence of a carbon-carbon triple bond between its two carboxyl groups. This structural feature significantly influences its acidity, making it a stronger acid than its saturated analogue, succinic acid. The acid undergoes a two-step dissociation in aqueous solution, releasing two protons in succession. The equilibrium constants for these dissociations are quantified by their respective pKa values, pKa1 and pKa2.

Acidity and pKa Values

The acidity of acetylenedicarboxylic acid is characterized by its two dissociation constants, pKa1 and pKa2, which correspond to the loss of the first and second protons, respectively. Due to the electron-withdrawing nature of the alkyne and the adjacent carboxyl group, the first proton is lost at a relatively low pH. The second proton dissociation is weaker due to the electrostatic repulsion from the newly formed carboxylate anion.

There is some variation in the reported pKa values in the literature, which may be attributed to different experimental conditions such as temperature and ionic strength. A summary of these values is presented in the table below.

| Parameter | Reported Value | Temperature (°C) | Reference |

| pKa1 | 1.75 | 25 | |

| pKa2 | 4.40 | 25 | |

| pKa1 | 0.656 | 25 | |

| pKa2 | 2.336 | 25 |

Experimental Protocols for pKa Determination

The determination of the pKa values of acetylenedicarboxylic acid can be accomplished through several established analytical techniques. The following sections detail the methodologies for potentiometric titration, UV-Vis spectrophotometry, and conductometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination. The procedure involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.

Materials and Equipment:

-

Acetylenedicarboxylic acid (analytical grade)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

Beakers and volumetric flasks

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of acetylenedicarboxylic acid and dissolve it in deionized water to prepare a solution of a known concentration (e.g., 0.01 M). To maintain a constant ionic strength throughout the titration, add a calculated amount of a concentrated KCl solution to achieve a final ionic strength of 0.1 M.

-

Initial Acidification: If necessary, adjust the initial pH of the analyte solution to below the expected pKa1 value (e.g., pH 1.8-2.0) by adding a small volume of 0.1 M HCl.

-

Titration: Place the beaker with the analyte solution on a magnetic stirrer and immerse the calibrated

A Technical Guide to the Spectroscopic Analysis of Acetylenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for acetylenedicarboxylic acid, a fundamental building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering a core resource for its identification and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for acetylenedicarboxylic acid is summarized below. These tables provide a quick reference for characteristic signals and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Solvent | Chemical Shift (δ) ppm | Assignment | Notes |

| D₂O | Not typically observed | Carboxylic acid protons (–COOH) | The acidic protons readily exchange with deuterium (B1214612) in D₂O, rendering them silent in the ¹H NMR spectrum. |

| Polysol | Data reported | Carboxylic acid protons (–COOH) | A spectrum has been recorded in this solvent, but specific shift values are not detailed in available abstracts.[1] |

¹³C NMR Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| D₂O | ~156 | Carbonyl Carbon (–C OOH)[2] |

| D₂O | ~76 | Acetylenic Carbon (–C ≡C –)[2] |

| D₂O (pH 7.4) | 162.627 | Carbonyl Carbon (–C OOH)[3] |

| D₂O (pH 7.4) | 78.375 | Acetylenic Carbon (–C ≡C –)[3] |

Vibrational Spectroscopy (IR & Raman)

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| 2015–2083 | O–D Stretch | Broad | Observed in the deuterated compound, indicating the region for O-H stretches.[4] |

| Not Observed | C≡C Stretch | None | The carbon-carbon triple bond stretch is symmetry-forbidden in IR spectroscopy for this molecule and thus does not display a band.[2] |

| Present | C=O Stretch | Strong | The exact frequency can be influenced by diprotonation and sample preparation.[4] |

Raman Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| ~2225 | C≡C Stretch | Strong | This is a characteristic and strong band for the triple bond.[2] |

| 2290–2301 | C≡C Stretch | Strong | Other reported values for the C≡C stretching mode.[4] |

| Not Observed | O–H Stretch | Very Weak/None | The O–H stretching vibrations are generally not observed in Raman spectra due to the poor polarizability of the OH group.[4] |

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of acetylenedicarboxylic acid using complementary spectroscopic techniques.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on cited examples and general best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon skeleton and proton environment of a molecule.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of acetylenedicarboxylic acid in a suitable deuterated solvent (e.g., D₂O) to a final concentration of around 100 mM.[3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If quantitative analysis or precise chemical shift referencing is required, add an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[3]

-

For measurements in D₂O, the pH can be adjusted if necessary; a pH of 7.4 has been reported.[3]

-

-

Instrumentation and Data Acquisition:

-

The experiments are typically performed on a high-field NMR spectrometer, such as a 500 MHz instrument.[3]

-

Before data acquisition, the sample must be "shimmed" to optimize the homogeneity of the magnetic field.

-

For ¹³C NMR: A standard single-pulse experiment with proton decoupling is used. Key parameters include acquisition time, relaxation delay, and the number of scans (which may need to be increased due to the lower natural abundance of ¹³C and the absence of protons for NOE enhancement in this molecule).

-

For ¹H NMR: A standard single-pulse experiment is sufficient. However, due to the exchange of acidic protons with the D₂O solvent, observing the carboxyl proton signal is generally not feasible with this solvent.

-

Data is typically acquired at a constant temperature, such as 298 K (25 °C).[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Sample Preparation (KBr Pellet Technique):

-

This is a common method for analyzing solid samples.[5]

-

Thoroughly grind a small amount (1-2 mg) of acetylenedicarboxylic acid with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[6]

-

The fine powder mixture is then compressed in a pellet die under high pressure (several tons) to form a thin, transparent or translucent pellet.

-

Ensure the KBr is completely dry to avoid a broad water absorption band in the spectrum.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[7]

-

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations and is particularly useful for identifying non-polar, symmetric bonds that are weak or absent in IR spectra.

-

Sample Preparation:

-

For solid-state analysis, a small amount of the crystalline or powdered acetylenedicarboxylic acid is placed into a sample holder, such as a small aluminum cup or onto a microscope slide.[8]

-

No extensive sample preparation is required, which is a significant advantage of this technique. Aqueous solutions can also be analyzed, as water is a weak Raman scatterer.[8]

-

-

Instrumentation and Data Acquisition:

-

A laser provides a monochromatic light source (e.g., 785 nm excitation).[9]

-

The laser is focused onto the sample, often through a microscope objective for precise positioning.[8]

-

The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering (light scattered at the same frequency as the incident laser).

-

The remaining Raman-scattered light is dispersed by a grating and detected.

-

The instrument's wavenumber axis should be properly calibrated using a recognized standard.[9][10] The phenomenon of fluorescence from impurities can sometimes interfere with the collection of Raman spectra.[8]

-

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 3. bmse000416 Acetylenedicarboxylic Acid at BMRB [bmrb.io]

- 4. d-nb.info [d-nb.info]

- 5. 2-Butynedioic acid | C4H2O4 | CID 371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. plus.ac.at [plus.ac.at]

- 9. cencenelec.eu [cencenelec.eu]

- 10. clf.stfc.ac.uk [clf.stfc.ac.uk]

The Genesis of a Linear Building Block: A Technical Guide to the Discovery and Historical Synthesis of Acetylenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylic acid (ADCA), systematically named but-2-ynedioic acid, is a dicarboxylic acid with a linear carbon backbone featuring a carbon-carbon triple bond. This unique structural motif imparts rigidity and specific reactivity, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its derivatives, particularly dimethyl acetylenedicarboxylate (B1228247) (DMAD), are widely used reagents in cycloaddition reactions and for the synthesis of heterocyclic compounds. This technical guide provides an in-depth exploration of the discovery and historical synthesis of acetylenedicarboxylic acid, presenting key experimental protocols, quantitative data, and logical workflows for its preparation. While ADCA is a valuable synthetic tool, it is not known to be a direct participant in biological signaling pathways.

Historical Perspective

The journey of acetylenedicarboxylic acid began in the late 19th century. It was first described by the Polish chemist Ernest Bandrowski in 1877.[1] The most enduring and historically significant method for its synthesis, the dehydrobromination of α,β-dibromosuccinic acid, was further developed by Adolf von Baeyer in 1885. This classical approach has remained a staple for the laboratory-scale preparation of acetylenedicarboxylic acid for over a century.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of acetylenedicarboxylic acid. The following sections detail the most significant historical and modern approaches, providing experimental protocols and quantitative data where available.

Dehydrobromination of α,β-Dibromosuccinic Acid

This is the most traditional and well-documented method for synthesizing acetylenedicarboxylic acid. The reaction proceeds via a twofold elimination of hydrogen bromide from α,β-dibromosuccinic acid using a strong base.

Experimental Protocol:

-

Reagents and Equipment:

-

α,β-Dibromosuccinic acid (0.36 mole, 100 g)

-

Potassium hydroxide (B78521) (2.2 moles, 122 g)

-

95% Methyl alcohol (700 mL)

-

Concentrated Sulfuric acid

-

Diethyl ether

-

2-L round-bottomed flask with a reflux condenser

-

Suction filtration apparatus

-

Separatory funnel

-

Steam bath

-

Vacuum desiccator

-

-

Procedure: [2]

-

A solution of potassium hydroxide is prepared by dissolving 122 g of KOH in 700 mL of 95% methyl alcohol in a 2-L round-bottomed flask equipped with a reflux condenser.[2]

-

To this alkaline solution, 100 g of α,β-dibromosuccinic acid is added.[2]

-

The mixture is refluxed for one hour and fifteen minutes on a steam bath.[2]

-

After cooling, the reaction mixture is filtered with suction. The collected solid is a mixture of potassium bromide and dipotassium (B57713) acetylenedicarboxylate.[2]

-

The salt mixture is washed with 200 mL of methyl alcohol and dried, yielding 144–150 g of the product.[2]

-

This salt mixture is dissolved in 270 mL of water, and the monopotassium salt is precipitated by adding a solution of 8 mL of concentrated sulfuric acid in 30 mL of water.[2]

-

After standing for at least three hours, the mixture is filtered with suction to collect the acid salt.[2]

-

The acid salt is then dissolved in 240 mL of water to which 60 mL of concentrated sulfuric acid has been added.[2]

-

The resulting solution is extracted five times with 100-mL portions of ether.[2]

-

The combined ether extracts are evaporated to dryness on a steam bath to yield pure, hydrated crystals of acetylenedicarboxylic acid.[2]

-

The crystals are dried in a vacuum desiccator over concentrated sulfuric acid. The final product has a decomposition point of 175–176 °C.[2]

-

Workflow Diagram:

Oxidation of 2-Butyne-1,4-diol (B31916)

A more modern approach involves the oxidation of 2-butyne-1,4-diol. This method can be performed in an aqueous system using a suitable oxidizing agent.

Experimental Protocol:

-

Reagents and Equipment:

-

2-Butyne-1,4-diol (167 mmol, 14.4 g)

-

4-acetamido-TEMPO (10.0 mmol, 2.14 g)

-

Sodium hydroxide (167 mmol, 6.68 g)

-

Sodium hypochlorite (B82951) solution (~2.2 M, 337 mL)

-

20% Sodium hydroxide solution

-

Concentrated Sulfuric acid

-

Methyl tert-butyl ether (MTBE)

-

Flask with a mechanical stirrer

-

Ice bath

-

-

Procedure: [3]

-

Dissolve 14.4 g of 2-butyne-1,4-diol and 2.14 g of 4-acetamido-TEMPO in 94 mL of water (Reaction Component 1).[3]

-

Dissolve 6.68 g of NaOH in 337 mL of sodium hypochlorite solution and cool to 5 °C (Reaction Component 2).[3]

-

In a flask equipped with a mechanical stirrer, add 50 mL of water and cool to 3 °C.[3]

-

Add Reaction Components 1 and 2 in parallel to the flask with vigorous stirring and cooling, maintaining the internal temperature below 10 °C.[3]

-

During the addition, keep the pH of the reaction mixture between 8.5 and 10 by adding 20% sodium hydroxide solution.[3]

-

After the addition is complete, continue stirring for another 20 minutes.[3]

-

The reaction mixture will contain both dissolved and precipitated acetylenedicarboxylic acid.

-

Extract the mixture with 300 mL of MTBE.

-

Adjust the pH of the aqueous layer to 0 with concentrated sulfuric acid in an ice bath.[3]

-

Extract the acidified aqueous layer three times with 100 mL of MTBE each time.[3]

-

Combine the MTBE extracts and concentrate by evaporation to obtain acetylenedicarboxylic acid as a colorless solid.[3]

-

Workflow Diagram:

Carboxylation of Acetylene (B1199291)

The direct carboxylation of acetylene with carbon dioxide presents an atom-economical route to acetylenedicarboxylic acid. This reaction is typically catalyzed by a metal salt.

Experimental Protocol (General Procedure based on Patent Literature):

-

Reagents and Equipment:

-

Acetylene gas

-

Carbon dioxide (dry ice or gas)

-

Silver(I) or Copper(I) salt catalyst (e.g., AgCl, CuI)

-

Amine base (e.g., 1,8-Diazabicycloundec-7-ene (DBU))

-

Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO))

-

High-pressure reactor or sealed vessel

-

-

-

To a suitable pressure-resistant vessel, add the silver or copper catalyst and the amine base in a solvent such as DMSO.[5]

-

Seal the vessel and introduce acetylene and carbon dioxide gas. The total pressure is generally maintained between 1 to 50 bar.[5]

-

The molar ratio of carbon dioxide to acetylene is typically high, in the range of 2:1 to 50:1.[5]

-

Heat the reaction mixture to a temperature between 50 to 120 °C and stir for a set period.[5]

-

After the reaction, cool the vessel and vent the excess gas.

-

The acetylenedicarboxylic acid is then isolated from the reaction mixture, which may involve acidification and extraction.

-

Logical Relationship Diagram:

Quantitative Data Summary

The following table summarizes the reported yields and key reaction conditions for the different synthetic methods.

| Synthesis Method | Starting Material(s) | Key Reagents | Yield (%) | Reference(s) |

| Dehydrobromination | α,β-Dibromosuccinic acid | KOH, Methanol, H₂SO₄ | 73–88 | [2] |

| Oxidation | 2-Butyne-1,4-diol | 4-acetamido-TEMPO, NaOCl, NaOH | 71 | [3] |

| Reaction with Dilithium Carbide | Vinyl bromide, Butyllithium, CO₂ | n-BuLi, Dry Ice | 34 | [4][5] |

| Electrochemical Oxidation | Alkynols | Lead dioxide electrode | ~50 | [4] |

| Carboxylation of Acetylene | Acetylene, CO₂ | Ag(I) or Cu(I) salt, Amine base | Varies | [4][5] |

Conclusion

The synthesis of acetylenedicarboxylic acid has a rich history, with the classic dehydrobromination method remaining a reliable laboratory procedure. Modern methods, such as the oxidation of 2-butyne-1,4-diol and the direct carboxylation of acetylene, offer alternative routes with varying advantages in terms of atom economy and starting material availability. The choice of synthetic route will depend on the desired scale, available resources, and specific experimental constraints. The unique linear and rigid structure of acetylenedicarboxylic acid ensures its continued importance as a versatile building block in the development of new molecules and materials for a wide range of applications, from pharmaceuticals to advanced polymers.

References

- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Acetylenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN104583170A - Method for producing acetylenedicarboxylic acid from acetylene and carbon dioxide - Google Patents [patents.google.com]

- 5. US20140058132A1 - Method for producing acetylenedicarboxylic acid from acetylene and carbon dioxide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Acetylenedicarboxylic Acid in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylic acid and its esters, most notably dimethyl acetylenedicarboxylate (B1228247) (DMAD), are powerful dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the two carboxyl groups activates the alkyne for [4+2] cycloaddition reactions with a wide variety of dienes. This class of reactions is of significant importance in organic synthesis, providing a robust method for the construction of six-membered rings, which are common structural motifs in natural products and pharmaceutical agents. The resulting cycloadducts, derivatives of 1,4-dihydrobenzene, can be readily aromatized or further functionalized, making acetylenedicarboxylic acid a versatile building block in the synthesis of complex molecules.

These application notes provide an overview of the use of acetylenedicarboxylic acid and its esters in Diels-Alder reactions, with a focus on reaction optimization, including conventional heating and microwave-assisted methods, and the influence of Lewis acid catalysis. Detailed experimental protocols for key reactions are also presented.

Data Presentation

The efficiency of Diels-Alder reactions involving acetylenedicarboxylic acid derivatives can be significantly influenced by the reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of different methodologies.

Table 1: Comparison of Conventional Heating and Microwave Irradiation for the Diels-Alder Reaction of Acetylenedicarboxylates with Various Dienes

| Adduct | Dienophile | Diene | Method | Reaction Time | Yield (%) | Reference |

| 1 | DMAD | Furan (B31954) | Conventional | 48 h | 60 | [1] |

| 1 | DMAD | Furan | Microwave | 100 s | 95 | [1] |

| 2 | DEAD | Furan | Conventional | 48 h | 55 | [1] |

| 2 | DEAD | Furan | Microwave | 120 s | 92 | [1] |

| 3 | DMAD | 2,5-Dimethylfuran (B142691) | Conventional | 72 h | 65 | [1] |

| 3 | DMAD | 2,5-Dimethylfuran | Microwave | 80 s | 95 | [1] |

| 4 | DEAD | 2,5-Dimethylfuran | Conventional | 72 h | 60 | [1] |

| 4 | DEAD | 2,5-Dimethylfuran | Microwave | 90 s | 95 | [1] |

| 5 | DMAD | 1,3-Cyclohexadiene (B119728) | Conventional | 24 h | 70 | [1] |

| 5 | DMAD | 1,3-Cyclohexadiene | Microwave | 120 s | 90 | [1] |

| 6 | DEAD | 1,3-Cyclohexadiene | Conventional | 24 h | 68 | [1] |

| 6 | DEAD | 1,3-Cyclohexadiene | Microwave | 120 s | 90 | [1] |

| 7 | DMAD | Anthracene (B1667546) | Conventional | 2 h | 90 | [1] |

| 7 | DMAD | Anthracene | Microwave | 120 s | 94 | [1] |

DMAD: Dimethyl acetylenedicarboxylate; DEAD: Diethyl acetylenedicarboxylate

Table 2: Influence of Lewis Acids on the Diels-Alder Reaction of Isoprene with Methyl Acrylate

| Lewis Acid | Electronic Reaction Barrier (kcal/mol) | Reference |

| None | 25.1 | [2] |

| I₂ | 23.9 | [2] |

| SnCl₄ | 21.6 | [2] |

| TiCl₄ | 20.6 | [2] |

| ZnCl₂ | 20.3 | [2] |

| BF₃ | 19.3 | [2] |

| AlCl₃ | 18.2 | [2] |

While this data is for methyl acrylate, a similar trend of increased reaction rate with stronger Lewis acids is observed for acetylenedicarboxylic acid esters.[3][4]

Experimental Protocols

The following are detailed methodologies for key Diels-Alder reactions involving dimethyl acetylenedicarboxylate (DMAD).

Protocol 1: Microwave-Assisted Synthesis of Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate from Furan and DMAD

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Furan

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl acetate (B1210297)

-

Microwave reactor

-

Teflon reaction vessel

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a Teflon reaction vessel, suspend dimethyl acetylenedicarboxylate (0.37 g, 3.0 mmol), furan (0.20 g, 3.0 mmol), and aluminum chloride (0.026 g, 0.2 mmol) in a minimal amount of dichloromethane (1 mL).[5]

-

Place the sealed vessel in the microwave reactor.

-

Irradiate the reaction mixture for 100 seconds at a power of 600 W.[5]

-

After cooling, filter the reaction mixture through celite to remove the aluminum chloride and wash the celite with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:3) as the eluent to afford the product as a yellowish oil.[5]

-

Expected Yield: ~95%[1]

Protocol 2: Synthesis of Dimethyl 1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarboxylate from Anthracene and DMAD

Materials:

-

Anthracene

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Xylene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask, add anthracene (2.0 g), dimethyl acetylenedicarboxylate (1.0 g), and xylene (25 mL).[6]

-

Add a few boiling chips to the flask.

-

Set up the apparatus for reflux and heat the mixture to a steady boil using a heating mantle.[6]

-

Reflux the reaction mixture for 30 minutes.

-

After the reflux period, turn off the heat and allow the flask to cool to room temperature.

-

Once cooled, place the flask in an ice bath for 10 minutes to complete the crystallization of the product.[7]

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold xylene.[6]

-

Allow the product to air dry on the filter paper.

-

Expected Yield: ~90%[1]

Protocol 3: Diels-Alder Reaction of 2,5-Dimethylfuran with DMAD

Materials:

-

2,5-Dimethylfuran

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene

-

Round-bottom flask

-

Stir bar

-

Heating mantle with temperature control

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve 2,5-dimethylfuran and a molar equivalent of dimethyl acetylenedicarboxylate in toluene.

-

Heat the reaction mixture to 60 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 4: Diels-Alder Reaction of 1,3-Cyclohexadiene with DMAD

Materials:

-

1,3-Cyclohexadiene

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Chloroform (CHCl₃)

-

Round-bottom flask

-

Stir bar

Procedure:

-

In a round-bottom flask, dissolve 1,3-cyclohexadiene and a molar equivalent of dimethyl acetylenedicarboxylate in chloroform.

-

Stir the reaction mixture at room temperature. Note that the uncatalyzed reaction at room temperature is slow and may take several days.[6]

-

For acceleration, a Lewis acid catalyst such as aluminum chloride can be added, or the reaction can be performed under microwave irradiation as described in Protocol 1.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Visualizations

The following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow for the Diels-Alder reaction of acetylenedicarboxylic acid.

Caption: General mechanism of the Diels-Alder reaction.

Caption: Typical workflow for a microwave-assisted reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. web.mnstate.edu [web.mnstate.edu]

Application Notes and Protocols: Acetylenedicarboxylic Acid as a Linker in Metal-Organic Frameworks (MOFs)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Acetylenedicarboxylic Acid (ADC) as a MOF Linker

Acetylenedicarboxylic acid (H₂ADC), also known as butynedioic acid, is a linear, rigid dicarboxylate linker. Despite its structural simplicity, it has been historically underutilized in the construction of Metal-Organic Frameworks (MOFs) compared to other linkers like terephthalic acid (BDC).[1][2][3] The defining feature of the ADC linker is its short, rigid, hydrogen-free C₄ backbone containing a carbon-carbon triple bond (–C≡C–).[1][3] This triple bond imparts unique electronic and geometric properties to the resulting MOF structure, leading to high hydrophilicity and strong interactions with specific gas molecules.[1][3]

The primary challenge in using H₂ADC is its low thermal stability, which often precludes the use of common solvothermal synthesis methods that require high temperatures.[4] However, recent advancements in synthetic methodologies, such as room-temperature and mechanochemical synthesis, have overcome this limitation, paving the way for the development of novel ADC-based MOFs.[1][3] These materials are gaining interest for their potential in applications like gas storage and separation, particularly for CO₂ capture, due to the favorable interactions between the alkyne functionality and gas molecules.[1][3]

Synthetic Strategies and Challenges

The primary obstacle in synthesizing ADC-based MOFs is the thermal sensitivity of the acetylenedicarboxylic acid precursor.[5] Traditional solvothermal methods often lead to the decomposition of the linker.[4] Consequently, alternative, milder synthesis routes are preferred.

Key Synthetic Approaches:

-

Room-Temperature Synthesis: This is a highly effective method for thermally sensitive linkers. It typically involves dissolving the metal salt and the ADC linker in a suitable solvent like N,N-dimethylformamide (DMF) at ambient temperature. A base, such as triethylamine, may be used to deprotonate the carboxylic acid.[5] This approach has been successfully used to synthesize IRMOF-0.[5]

-

Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding the metal salt and linker together, providing the energy required for framework formation without high temperatures. It is a straightforward and green method for obtaining ADC-based compounds.[3]

-

Vapor Diffusion: In this method, a solution of the metal salt and linker is exposed to the vapor of a base (e.g., triethylamine), which slowly diffuses into the solution, inducing deprotonation and crystallization of the MOF.[5]

A notable reaction of H₂ADC is its susceptibility to in situ hydrohalogenation. When synthesized in the presence of halide ions (e.g., from CuCl₂), the triple bond can react to form halogen-functionalized fumarate-based MOFs.[1][3]

Caption: General workflow for synthesizing ADC-based MOFs.

Properties and Applications

The incorporation of the –C≡C– triple bond from the ADC linker into the MOF backbone results in several key properties and potential applications.

-

High Hydrophilicity: The triple bond contributes to a high affinity for water, making ADC-based MOFs suitable for water adsorption-based applications, such as heat transformation or dehumidification.[1][3]

-

Gas Storage and Separation: The electronic nature of the alkyne group provides strong interaction sites for polarizable molecules like CO₂. This leads to high CO₂ adsorption capacity and enthalpy, indicating potential for carbon capture and gas separation technologies.[1][3] Some ADC-MOFs also show promise for the uptake of halogen vapors.[1]

-

Catalysis: While research into the catalytic applications of ADC-based MOFs is still emerging, MOFs in general are widely studied as catalysts.[6][7] The functional alkyne group within the pores could serve as an active site or be post-synthetically modified to introduce catalytic functionality. MOF-derived materials, created by pyrolyzing the framework, are also used as catalysts, for instance, in acetylene (B1199291) acetoxylation.[7][8]

-

Drug Delivery: The inherent porosity of MOFs makes them candidates for drug delivery systems. While specific studies on ADC-MOFs for this purpose are limited, the principles of loading and releasing therapeutic agents could be applied. The hydrophilic nature of the pores might be beneficial for encapsulating polar drug molecules.

Caption: Relationship between ADC linker properties and MOF applications.

Quantitative Data Summary

The following tables summarize key quantitative data reported for MOFs synthesized using acetylenedicarboxylic acid as a linker. Data for these MOFs is less common than for more robust frameworks, reflecting the challenges in their synthesis and activation.

Table 1: Structural and Porosity Data for Selected ADC-based MOFs

| MOF Name | Metal Ion | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Reference |

| IRMOF-0 | Zn(II) | Data not specified | Data not specified | [5] |

| Hf-HHU-1 | Hf(IV) | Data not specified | Data not specified | [9] |

| Hf-HHU-2 | Hf(IV) | Data not specified | Data not specified | [9] |

| HHUD-4 | Not specified | up to 940 | up to 0.39 | [9] |

Table 2: Gas Adsorption Data for Selected ADC-based MOFs

| MOF Name | Gas | Adsorption Capacity | Isosteric Heat of Adsorption (Qst) | Conditions | Reference |

| Hf-HHU-2 | CO₂ | Data not specified | 39 kJ/mol | Not specified | [9] |

| HHUD-4 | CO₂ | 3.77 mmol/g | Data not specified | 273 K, 1 bar | [9] |

| HHUD-4 | CH₄ | 1.25 mmol/g | Data not specified | 273 K, 1 bar | [9] |

| HHUD-4 | H₂ | 6.36 mmol/g | 11.4 kJ/mol | 77 K, 1 bar | [9] |

Experimental Protocols

Protocol 1: Synthesis of Acetylenedicarboxylic Acid (H₂ADC)

This protocol is based on a two-step procedure described in the literature.[3]

Materials:

-

meso-Dibromosuccinic acid

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (concentrated solution)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Deionized water

Procedure:

-

Step 1: Synthesis of Dipotassium (B57713) Acetylenedicarboxylate a. Prepare a concentrated solution of potassium hydroxide in ethanol. b. Treat meso-dibromosuccinic acid with the ethanolic KOH solution. This initiates a twofold elimination of hydrogen bromide. c. The product, dipotassium acetylenedicarboxylate, will precipitate from the solution. d. Isolate the precipitate by filtration and wash with ethanol.

-

Step 2: Protonation to H₂ADC a. Dissolve the dipotassium acetylenedicarboxylate from Step 1 in a minimal amount of deionized water. b. Carefully add concentrated sulfuric acid to the solution to protonate the dicarboxylate. c. Acetylenedicarboxylic acid will precipitate as a white to beige-colored microcrystalline powder. d. Isolate the final product by filtration, wash thoroughly with cold deionized water to remove any residual acid and salt, and dry under vacuum.

Protocol 2: Room-Temperature Synthesis of IRMOF-0

This protocol is adapted from the room-temperature synthesis method developed for MOFs with thermally sensitive linkers.[5]

Materials:

-

Acetylenedicarboxylic acid (H₂ADC)

-

Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (B151607) (for solvent exchange)

Procedure:

-

Solution Preparation: a. In a clean beaker, dissolve acetylenedicarboxylic acid in DMF to form a clear solution. b. In a separate beaker, dissolve zinc acetate dihydrate in DMF.

-

Reaction: a. While stirring the H₂ADC solution rapidly at room temperature, add the zinc acetate solution. b. A precipitate should be observed. Continue stirring the reaction mixture for approximately 2.5 to 3 hours.

-

Product Isolation and Purification: a. Collect the resulting white precipitate by filtration. b. Wash the collected solid with fresh DMF. c. To remove residual DMF from the pores, immerse the solid in a volatile solvent like chloroform. d. Exchange the chloroform several times over a period of 2-3 days to ensure complete solvent exchange.

-

Activation: a. After the final solvent exchange, decant the chloroform. b. Gently heat the sample under a dynamic vacuum to remove all guest solvent molecules from the pores, yielding the activated, porous IRMOF-0.

Protocol 3: Characterization of ADC-based MOFs

1. Powder X-ray Diffraction (PXRD)

-

Purpose: To confirm the crystallinity, phase purity, and structure of the synthesized MOF.[10][11]

-

Protocol:

-

Grind a small amount of the dried, activated MOF sample into a fine powder.

-

Mount the powder onto a zero-background sample holder.

-

Collect the diffraction pattern using a diffractometer (e.g., with Cu Kα radiation).

-

Compare the experimental pattern with a simulated pattern from single-crystal data (if available) or patterns from the literature to confirm the identity and purity of the material.

-

2. Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability of the MOF and determine the temperature range for guest removal and framework decomposition.[10]

-

Protocol:

-

Place a small, accurately weighed amount (5-10 mg) of the MOF sample into an alumina (B75360) or platinum TGA pan.

-

Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5-10 °C/min).

-

Record the mass loss as a function of temperature. The initial weight loss typically corresponds to the removal of guest solvent molecules, while a sharp weight loss at higher temperatures indicates framework decomposition.

-

3. Gas Adsorption Analysis

-

Purpose: To determine the porosity of the MOF, including its BET surface area, pore volume, and pore size distribution.[12][13]

-

Protocol:

-

Accurately weigh a sample of the activated MOF (50-100 mg) into a sample tube.

-

Degas the sample under high vacuum and elevated temperature (choose a temperature based on TGA data that removes guests without decomposing the framework) for several hours to ensure the pores are empty.

-

Measure the nitrogen (or argon) adsorption-desorption isotherm at 77 K (or 87 K for argon).

-

Calculate the BET surface area from the adsorption data in the appropriate relative pressure range.

-

Determine the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

-

References

- 1. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scilit.com [scilit.com]

- 3. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 6. Designing metal-organic frameworks for catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MOFs-Derived Zn-Based Catalysts in Acetylene Acetoxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]